4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile
Description
Overview of 4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile
This compound (CAS 727382-14-1) is a chiral organic compound with the molecular formula C₇H₁₄ClNOSi and a molecular weight of 191.73 g/mol . The molecule features a butanenitrile backbone substituted at the third carbon by a trimethylsilyloxy group and at the fourth carbon by a chlorine atom. Its stereochemical configuration, designated as (3S) , is critical for its reactivity in asymmetric synthesis.
The SMILES notation for the compound is CSi(C)OC@@HCCl , explicitly encoding the (S)-configuration at the third carbon. The InChIKey identifier, FLYSOKSACGLOAO-ZETCQYMHSA-N , facilitates rapid database searches and ensures precise chemical identification. Key physical properties include a boiling point of approximately 233.8°C and a density of 1.002 g/cm³ , though experimental data for additional parameters like solubility and melting point remain limited in public databases.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₄ClNOSi |
| Molecular Weight | 191.73 g/mol |
| CAS Registry Number | 727382-14-1 |
| InChIKey | FLYSOKSACGLOAO-ZETCQYMHSA-N |
| SMILES Notation | CSi(C)OC@@HCCl |
The trimethylsilyl (TMS) group acts as a protecting moiety for hydroxyl groups, while the nitrile functionality offers a versatile handle for further chemical modifications, such as reductions to amines or hydrolysis to carboxylic acids.
Historical Context and Discovery
The compound’s synthetic utility first emerged in the early 2000s alongside advancements in statin drug development. Initial synthetic routes, documented in patents from 2006 , involved the reaction of (S)-4-chloro-3-hydroxybutanenitrile with trimethylsilyl chloride (TMSCl) under inert conditions. A representative procedure involves dissolving the hydroxybutanenitrile precursor in tetrahydrofuran (THF), adding TMSCl and triethylamine (TEA) as a base, and catalyzing the silylation with sodium iodide. This method achieves near-quantitative yields (99%) and exemplifies the efficiency of silylation reactions in protecting alcohol groups during multistep syntheses.
Subsequent refinements focused on optimizing reaction conditions to enhance stereochemical purity. For instance, a 2022 synthesis protocol replaced THF with toluene, enabling reflux conditions that improved reaction rates without compromising yield. These methodological advancements reflect the compound’s growing importance in industrial-scale pharmaceutical production, particularly for antihyperlipidemic agents.
Relevance in Modern Organic and Medicinal Chemistry
This compound serves as a linchpin in synthesizing rosuvastatin calcium , a leading statin prescribed for cardiovascular disease prevention. The compound’s nitrile group undergoes stereoselective reduction to form the β-hydroxyacid moiety of rosuvastatin, while the TMS group ensures regiochemical control during intermediate steps.
Beyond statins, the molecule’s functional groups enable diverse transformations:
- Nitrile to amine : Catalytic hydrogenation converts the nitrile to a primary amine, useful in constructing amino alcohol derivatives.
- Silyl ether deprotection : Fluoride-based reagents (e.g., TBAF) cleave the TMS group, regenerating the alcohol for subsequent oxidations or glycosylations.
- Nucleophilic displacement : The chloro substituent participates in SN2 reactions, facilitating carbon-carbon bond formation with alkyl or aryl nucleophiles.
These reactivities underscore the compound’s versatility as a chiral building block for synthesizing biologically active molecules, including antiviral agents and enzyme inhibitors.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-trimethylsilyloxybutanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNOSi/c1-11(2,3)10-7(6-8)4-5-9/h7H,4,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYSOKSACGLOAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(CC#N)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Procedure
Reagents :
- (S)-4-Chloro-3-hydroxybutanenitrile (52.5 g, 0.35 mol)
- Trimethylsilyl chloride (57.2 g, 0.53 mol)
- Triethylamine (53.4 g, 0.53 mol)
- Sodium iodide (catalytic, ~0.01 mol)
- Solvent: THF (250 mL total)
Steps :
- Dissolve the hydroxybutanenitrile in THF (150 mL) at 25°C under nitrogen.
- Add TMSCl dropwise, maintaining temperature ≤40°C.
- Introduce triethylamine in THF (100 mL) to neutralize HCl byproduct.
- Add sodium iodide and stir at 40°C for 5 hours.
- Quench with 21% NaCl (500 mL), extract with ethyl acetate (2×300 mL), dry (Na₂SO₄), and concentrate.
Yield and Purity :
Mechanistic Insights
The reaction proceeds via nucleophilic substitution, where the hydroxyl group is deprotonated by triethylamine, forming an alkoxide that attacks TMSCl. Sodium iodide enhances reactivity by converting the chloro group to iodide, a superior leaving group, though this step’s necessity is debated. Stereochemical integrity is preserved due to the absence of racemization-prone conditions.
Alternative Route Using Hexamethyldisilazane
A patent-derived method employs hexamethyldisilazane (HMDS) in toluene under reflux.
Reaction Procedure
Reagents :
- (S)-4-Chloro-3-hydroxybutanenitrile (300 g, 2.0 mol)
- HMDS (306.25 g, 1.9 mol)
- Solvent: Toluene (150 mL)
Steps :
Yield and Anomaly :
Comparative Analysis
| Parameter | TMSCl/THF Method | HMDS/Toluene Method |
|---|---|---|
| Solvent | THF | Toluene |
| Silylating Agent | TMSCl (1.5 eq) | HMDS (0.95 eq) |
| Catalyst | NaI | None |
| Temperature | 40°C | Reflux (~110°C) |
| Reaction Time | 5 hours | 4 hours |
| Yield | 99% | 103.4% |
HMDS acts as both a silylating agent and base, eliminating the need for external bases like triethylamine. However, higher temperatures may risk side reactions, such as elimination.
Optimization Strategies
Solvent Selection
Catalytic Additives
Sodium iodide’s role remains ambiguous. While postulated to facilitate halide exchange, its omission in the HMDS method suggests it is non-essential under certain conditions.
Stereochemical Preservation
Both methods retain the (S)-configuration, critical for the compound’s utility in statin synthesis. Chiral HPLC or polarimetry confirms enantiopurity.
Scalability and Industrial Relevance
The TMSCl/THF method demonstrates scalability, with batches processing 52.5 g to 300 g of starting material. Ethyl acetate extraction and sodium sulfate drying offer cost-effective purification. In contrast, the HMDS route’s anomalous yield warrants further validation for industrial adoption.
Chemical Reactions Analysis
Types of Reactions
(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or ammonia can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted butanenitriles with various functional groups.
Scientific Research Applications
Organic Synthesis
Intermediate in Synthesis : The compound serves as an important intermediate in the synthesis of various complex organic molecules, particularly in the pharmaceutical industry for synthesizing statins like Rosuvastatin, which are used to manage cholesterol levels .
Chiral Building Block : Its unique configuration allows it to act as a chiral building block in asymmetric synthesis, which is crucial for developing biologically active compounds .
Drug Development
Pharmaceutical Applications : The compound is investigated for its potential as a building block in drug formulation. Its stability and reactivity profiles can enhance drug efficacy and safety during development .
Quality Control : It is utilized in Quality Control (QC) and Quality Assurance (QA) processes during the commercial production of drugs, including those related to statins .
Synthesis of Statins
Research has highlighted the role of 4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile in synthesizing statins. For instance, its application in creating Rosuvastatin demonstrates its importance in pharmaceutical chemistry, showcasing its utility as an intermediate that facilitates the production of HMG-CoA reductase inhibitors essential for managing hypercholesterolemia .
Biochemical Studies
Studies have explored the interactions of nitrile-containing compounds with biological systems. The presence of the nitrile group may influence biological activity, making it a subject of interest for further research into its pharmacological properties and potential therapeutic applications .
Mechanism of Action
The mechanism of action of (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The chloro and nitrile groups can participate in nucleophilic substitution and addition reactions, respectively, facilitating the formation of diverse products .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Functional Group Variations
(S)-4-Chloro-3-hydroxybutyronitrile (CAS 127913-44-4)
- Molecular Formula: C₄H₆ClNO
- Key Differences : Replaces the TMS group with a free hydroxyl (-OH) group.
- Impact :
S-4-Chloro-3-hydroxybutyric Acid Ethyl Ester (CAS 86728-85-0)
- Molecular Formula : C₆H₁₁ClO₃
- Key Differences : Contains an ester group (-COOEt) instead of a nitrile (-CN) and a hydroxyl group (-OH) at position 3.
- Impact: The ester group enhances solubility in organic solvents, favoring esterification or hydrolysis reactions. Lacks the nitrile’s reactivity, limiting its utility in cyano-specific synthetic routes .
Heterocyclic and Aromatic Derivatives
4-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-3-oxobutanenitrile (CID 4962145)
- Molecular Formula : C₈H₇ClN₂OS
- Key Differences : Incorporates a 4-methylthiazole ring and an oxo group (-C=O) at position 3.
- The oxo group increases electrophilicity, altering reactivity compared to the TMS-ether analog .
4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile (CAS 186000-52-2)
- Molecular Formula: C₁₄H₁₀ClNO
- Key Differences : Features a benzyl backbone with a chlorophenyl-hydroxymethyl substituent.
- Impact :
Organosilicon Analogs
Trimethylsilyl Trifluoroacetate (CAS 400-53-3)
- Molecular Formula : C₅H₉F₃O₂Si
- Key Differences : Contains a trifluoroacetyl group instead of the nitrile-chloro backbone.
- Impact :
Comparative Data Table
Key Research Findings
- Synthetic Utility : The TMS group in 727382-14-1 improves stability during nucleophilic substitution reactions, unlike its hydroxyl analog, which requires protection .
- Reactivity: The nitrile group in 727382-14-1 enables cyano-based couplings, while the ester or thiazole derivatives favor alternative pathways (e.g., cyclizations) .
- Industrial Relevance : 727382-14-1 is commercially produced by multiple manufacturers (e.g., Jiangxi SunWay, Nantong Xiaozhu), underscoring its role in scalable API synthesis .
Biological Activity
4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile, also known as (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile, is an organic compound with the molecular formula CHClNOSi and a molecular weight of approximately 191.73 g/mol. This compound is characterized by the presence of a chloro group, a trimethylsilyl group, and a nitrile group attached to a butane backbone. While specific biological activity data for this compound is limited, its structural components suggest potential biological interactions, particularly in the realm of pharmaceutical synthesis.
Structural Characteristics and Synthesis
The compound features distinct functional groups that influence its reactivity and biological activity:
- Chloro Group : Often associated with increased biological activity due to its ability to participate in nucleophilic substitution reactions.
- Trimethylsilyl Group : Known to enhance stability and reactivity, facilitating interactions with biological macromolecules.
The synthesis of this compound typically involves reactions that incorporate these functional groups while maintaining the integrity of the nitrile functionality. The synthesis process often includes the use of reagents such as trimethylsilyl chloride and various bases to facilitate the formation of the desired compound.
Potential Biological Activities
Although direct studies on the biological activity of this compound are sparse, compounds with similar structures have been noted for significant biological activities:
- Statin Synthesis : The compound has been recognized for its utility in synthesizing statins, which are inhibitors of HMG-CoA reductase—an enzyme crucial in cholesterol biosynthesis. Statins are widely used for lowering LDL cholesterol levels and managing hypercholesterolemia .
- Nucleophilic Substitution : The presence of the trimethylsilyl group may facilitate nucleophilic substitution reactions, potentially allowing for interactions with various biological targets.
Toxicity and Safety Considerations
Preliminary assessments suggest that while specific toxicity data on this compound is limited, it is essential to consider safety protocols during handling due to the presence of chlorine and nitrile functionalities, which can be hazardous .
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique properties of this compound against similar compounds:
| Compound Name | Key Features | Uniqueness |
|---|---|---|
| This compound | Contains both chloro and trimethylsilyl groups | Enhances reactivity compared to others |
| Trimethylsilyl chloride | Organosilicon compound | Lacks chloro and nitrile functionalities |
| 4-Chlorobutanenitrile | Chloro group present | No trimethylsilyl group, limiting reactivity |
This table illustrates how the dual functional groups in this compound confer distinct chemical properties that make it a valuable intermediate in organic synthesis.
Case Studies and Research Findings
Research into related compounds has shown promising results regarding their applications in drug synthesis. For instance, studies on N-silyl ketene imines have demonstrated enhanced yields when using trimethylsilyl derivatives in various reactions . Although specific case studies on this compound are lacking, its structural characteristics suggest similar potential.
Q & A
Q. How can the synthesis of 4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile be optimized for reproducibility?
Answer: The synthesis involves reacting hydroxy nitrile precursors with trimethylsilyl trifluoromethanesulfonate (TMSOTf) in anhydrous dichloromethane at 0°C, using pyridine as a base. Key steps include strict temperature control (<5°C) to avoid side reactions and purification via silica gel column chromatography with a hexane/ethyl acetate (9:1) gradient. Reproducibility hinges on maintaining anhydrous conditions and precise stoichiometry (1:3 molar ratio of hydroxy nitrile to TMSOTf) .
Q. What analytical methods are most effective for characterizing this compound?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is critical for confirming the silyl ether and nitrile functionalities. Infrared (IR) spectroscopy identifies the C≡N stretch (~2240 cm⁻¹) and Si-O-C bonds (~1100 cm⁻¹). Mass spectrometry (EI-MS) provides molecular ion verification. Purity should be assessed via HPLC with a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. How does the reactivity of the chloro and trimethylsilyloxy groups in this compound influence its utility in multi-step syntheses?
Answer: The chloro group is susceptible to nucleophilic substitution (e.g., SN2 with amines or thiols), while the trimethylsilyloxy (TMSO) group acts as a transient protecting group for hydroxyls. The TMSO group can be selectively cleaved under mild acidic conditions (e.g., dilute HCl in THF), enabling sequential functionalization. Competitiveness between these groups depends on solvent polarity and catalyst choice .
Q. What strategies enable enantioselective synthesis of the (3S)-configured derivative of this compound?
Answer: Asymmetric induction can be achieved using chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic methods. For example, Sharpless asymmetric epoxidation or Jacobsen hydrolytic kinetic resolution may be adapted to install stereocenters. The (3S)-configuration reported in related compounds requires chiral HPLC or enzymatic resolution for enantiomeric excess (ee) validation .
Q. How stable is this compound under varying thermal and hydrolytic conditions?
Answer: Thermal stability tests (TGA/DSC) show decomposition above 150°C, with the TMSO group being prone to hydrolysis in aqueous media. Hydrolytic stability studies in buffered solutions (pH 2–12) reveal rapid cleavage of the silyl ether at pH < 3 or > 10. Storage recommendations: anhydrous solvents at –20°C under inert gas .
Data Contradiction and Resolution
Q. How can conflicting reports about the compound’s reactivity in nucleophilic substitutions be resolved?
Answer: Discrepancies often arise from solvent effects (e.g., DMF vs. THF) or competing side reactions (e.g., elimination). Systematic kinetic studies under controlled conditions (fixed temperature, solvent polarity, and nucleophile strength) are essential. Advanced techniques like in-situ IR or ¹⁹F NMR (if fluorinated probes are used) can track reaction progress and intermediate formation .
Q. What methodologies validate the purity of this compound when commercial sources report inconsistent data?
Answer: Cross-validate purity using orthogonal methods:
- Quantitative ¹H NMR (qNMR) with an internal standard (e.g., 1,3,5-trimethoxybenzene).
- Ion Chromatography (IC) to detect halide impurities (e.g., residual Cl⁻).
- Elemental Analysis (EA) for C, H, N, and Si content. Discrepancies >2% warrant further investigation via LC-MS or GC-MS .
Structural and Functional Analysis
Q. How can spectroscopic data differentiate this compound from its structural isomers?
Answer: Key discriminators include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
